ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE
Description
ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE is a benzoate ester derivative featuring a benzenesulfonylacetamido substituent at the para position of the aromatic ring. This compound is structurally characterized by:
- Benzenesulfonyl group: Imparts electron-withdrawing properties, influencing reactivity and stability.
- Ethyl ester: Enhances lipophilicity, affecting solubility and bioavailability.
Below, we compare it with six related compounds, highlighting substituent-driven differences.
Properties
IUPAC Name |
ethyl 4-[[2-(benzenesulfonyl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-2-23-17(20)13-8-10-14(11-9-13)18-16(19)12-24(21,22)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLKJWNMATVCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with phenylsulfonyl acetic acid under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines, respectively.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The sulfone group can act as an electrophilic center, facilitating interactions with nucleophilic sites on enzymes or receptors. The amide and ester groups can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
ETHYL 2-({N-[(4-ETHOXYPHENYL)SULFONYL]-N-(4-METHYLPHENYL)GLYCYL}AMINO)BENZOATE
- Substituents : 4-Ethoxybenzenesulfonyl and 4-methylphenyl groups on the glycine linker.
- Key Differences :
- Increased steric bulk due to ethoxy and methyl substituents.
- Enhanced lipophilicity (predicted logP > target compound).
- Research Relevance : The ethoxy group may alter metabolic stability, while the methyl group could hinder rotational freedom, affecting binding interactions.
METHYL 4-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]BENZOATE
- Substituents : 4-Phenylpiperazinyl group replaces the benzenesulfonyl moiety.
- Key Differences :
- Piperazinyl group introduces basicity (pKa ~8.5) and hydrogen-bonding capacity.
- Reduced electron-withdrawing effects compared to sulfonyl groups.
2-(ACETAMIDO)-4-((2-HYDROXYETHYL)SULFONYL)BENZOIC ACID
- Substituents : Hydroxyethylsulfonyl group.
- Key Differences :
- Hydroxyl group increases hydrophilicity (logP ~1.5 vs. target’s ~4.27).
- Free carboxylic acid enhances water solubility but reduces membrane permeability.
- Research Relevance : Ideal for applications requiring aqueous stability, such as drug formulations or analytical reagents.
ETHYL 4-[2-(4-BROMO-2-FORMYLPHENOXY)ACETAMIDO]BENZOATE
- Substituents: Phenoxy group with bromo and formyl substituents.
- Key Differences :
- Bromine adds steric bulk and polarizability; formyl group is electrophilic.
- Higher molecular weight (406.23 g/mol) and logP (4.27) due to bromine.
- Research Relevance : Bromine may enhance halogen bonding in protein interactions, while the formyl group offers a site for further derivatization.
ETHYL 4-(2-(1H-BENZO[D]IMIDAZOL-2-YL THIO)ACETAMIDO)BENZOATE
- Substituents : Benzimidazole-thioether linkage.
- Key Differences :
- Sulfur atom and heterocyclic ring introduce π-π stacking and metal-binding capabilities.
- Thioether group increases oxidation susceptibility.
- Research Relevance : Common in anticancer and antimicrobial agents due to heterocyclic bioactivity.
ETHYL 4-[2-(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINAZOLIN-1-YL)ACETAMIDO]BENZOATE
- Substituents: Quinazolinone ring with chloro and phenyl groups.
- Key Differences :
- Bicyclic structure enhances rigidity and planar surface area for intercalation.
- Chlorine atom improves lipophilicity and bioactivity (e.g., kinase inhibition).
Comparative Data Table
*Estimated based on analog data from .
Key Research Findings
- Electronic Effects : Sulfonyl groups (target compound, ) enhance electrophilicity, facilitating nucleophilic substitution or hydrogen bonding .
- Bioactivity Trends: Heterocyclic substituents (e.g., benzimidazole , quinazolinone ) correlate with antimicrobial and anticancer activity due to target-specific interactions.
- Solubility-LogP Trade-off : Hydrophilic groups (e.g., hydroxyethyl ) reduce logP but improve aqueous solubility, critical for drug formulation .
Biological Activity
Ethyl 4-[2-(benzenesulfonyl)acetamido]benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and biochemical properties.
Chemical Structure and Properties
This compound features a benzenesulfonamide moiety which is known for its diverse biological activities. The sulfonamide group is often associated with antimicrobial properties, while the benzoate structure contributes to the compound's overall pharmacological profile.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against resistant bacterial strains. The compound's mechanism of action appears to involve the inhibition of bacterial protein synthesis, which is crucial for bacterial growth and survival.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Action Mechanism |
|---|---|---|
| Staphylococcus aureus | 15.625 μg/mL | Inhibition of protein synthesis |
| Escherichia coli | 31.25 μg/mL | Disruption of cell wall synthesis |
| Pseudomonas aeruginosa | 62.5 μg/mL | Interference with nucleic acid production |
The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has demonstrated moderate to good antiproliferative activity against several human cancer cell lines.
Case Study: In Vitro Evaluation Against Cancer Cell Lines
In a study assessing the compound's cytotoxic effects, it was tested on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results indicated that:
- MCF-7 Cell Line : IC50 value of 23.9 µM.
- HCT-116 Cell Line : IC50 value of 19.7 µM.
These values suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of specific cellular pathways involved in cancer progression .
The biological activity of this compound can be attributed to its interaction with various biochemical pathways:
- Inhibition of NF-κB Signaling : The compound may modulate inflammatory responses by inhibiting NF-κB signaling pathways, which are often upregulated in cancer and inflammatory diseases.
- Interference with Apoptotic Pathways : Studies have indicated that the compound can activate apoptotic markers in cancer cells, leading to programmed cell death.
- Structure-Activity Relationship (SAR) : SAR studies have identified critical functional groups necessary for maintaining biological activity, emphasizing the importance of the sulfonamide and acetamido groups in enhancing efficacy against target cells .
Q & A
Q. What are the common synthetic routes for ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE?
- Methodological Answer: The synthesis typically involves multi-step reactions starting with benzoate esters and sulfonyl precursors. Key steps include:
Coupling Reactions: Reacting 4-aminobenzoate derivatives with benzenesulfonylacetic acid chloride in anhydrous solvents (e.g., DMF or ethanol) under reflux conditions .
Purification: Post-reaction mixtures are concentrated under reduced pressure, followed by recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the pure product .
Characterization: Confirmed via NMR (¹H/¹³C), IR spectroscopy (to verify sulfonyl and amide bonds), and mass spectrometry .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer: Structural elucidation relies on:
- NMR Spectroscopy: ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and sulfonyl/amide protons (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and sulfonyl groups (~110–120 ppm) .
- IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1650 cm⁻¹ (amide C=O) .
- HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer: Initial screenings focus on:
- Enzyme Inhibition: COX-2 inhibition assays (IC₅₀ values measured via ELISA) due to structural similarity to sulfonamide-based inhibitors .
- Anticancer Activity: In vitro cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to reference drugs like cisplatin .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity of this compound?
- Methodological Answer: Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to ethanol, but may require stricter temperature control .
- Catalysis: Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, reducing side products .
- Purification: Gradient column chromatography (hexane → ethyl acetate) improves separation of unreacted sulfonyl precursors .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
- Methodological Answer: Substituent effects are studied via:
- Comparative Assays: Introducing halogens (Cl, F) at the benzene ring (e.g., 4-chlorophenyl vs. 4-fluorophenyl) and testing COX-2 inhibition or kinase activity .
- QSAR Modeling: Computational tools (e.g., Schrödinger Suite) predict how electronic effects (Cl’s electron-withdrawing nature) enhance binding to enzyme active sites .
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer: Contradictions (e.g., varying IC₅₀ values across studies) are addressed by:
- Standardized Protocols: Replicating assays under identical conditions (e.g., cell passage number, serum concentration) .
- Meta-Analysis: Pooling data from multiple studies (e.g., kinase inhibition in vs. COX-2 in ) to identify context-dependent activity .
Key Research Recommendations
- Mechanistic Studies: Use X-ray crystallography to resolve binding modes with COX-2 or kinases .
- Toxicity Profiling: Conduct in vivo studies (rodent models) to evaluate systemic effects .
- Derivative Libraries: Synthesize analogs with pyrimidine or thiadiazole moieties to explore SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
